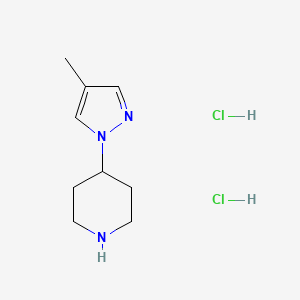

4-(4-Methyl-1H-pyrazol-1-yl)piperidine dihydrochloride

Description

4-(4-Methyl-1H-pyrazol-1-yl)piperidine dihydrochloride (CAS: 870483-68-4) is a piperidine derivative featuring a pyrazole substituent at the 1-position of the piperidine ring. Its molecular formula is C₉H₁₇Cl₂N₃, with a molecular weight of 275.10 g/mol . This compound is of interest in medicinal chemistry due to the piperidine scaffold's prevalence in bioactive molecules and the pyrazole group's ability to modulate receptor interactions.

Properties

IUPAC Name |

4-(4-methylpyrazol-1-yl)piperidine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3.2ClH/c1-8-6-11-12(7-8)9-2-4-10-5-3-9;;/h6-7,9-10H,2-5H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVXKZHJZXXGSRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1)C2CCNCC2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methyl-1H-pyrazol-1-yl)piperidine dihydrochloride typically involves the reaction of 4-methyl-1H-pyrazole with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its dihydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

4-(4-Methyl-1H-pyrazol-1-yl)piperidine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced forms of the compound .

Scientific Research Applications

4-(4-Methyl-1H-pyrazol-1-yl)piperidine dihydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent and building block in synthetic chemistry.

Biology: Employed in studies involving enzyme inhibition and molecular interactions.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-(4-Methyl-1H-pyrazol-1-yl)piperidine dihydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine Derivatives with Heterocyclic Substituents

4-(1-Methyl-1H-imidazol-5-yl)piperidine Dihydrochloride (CAS: 147960-50-7)

- Molecular Formula : C₉H₁₇Cl₂N₃ (same as the target compound)

- Key Difference : Replaces pyrazole with a methyl-substituted imidazole.

4-(4,5-Dimethyl-1H-imidazol-2-yl)piperidine Dihydrochloride (CAS: 1803590-40-0)

- Molecular Formula : C₁₀H₁₉Cl₂N₃

- Key Difference : Features a dimethylimidazole substituent.

- Impact : The additional methyl groups increase hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility .

4-(4-(4-Methoxyphenyl)-1H-pyrazol-1-yl)piperidine Hydrochloride (CAS: 1956379-84-2)

- Molecular Formula : C₁₅H₂₀ClN₃O

- Key Difference : Contains a 4-methoxyphenyl group on the pyrazole.

Positional Isomers and Substituent Variations

Piperidine, 4-(4-Methyl-1H-pyrazol-3-yl)-, Hydrochloride (CAS: 2702587-75-3)

- Molecular Formula : C₉H₁₆ClN₃

- Key Difference : Pyrazole substituent at the 3-position instead of 1-position.

- Impact : Positional isomerism could lead to steric and electronic differences, affecting binding to biological targets .

1-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperidine Hydrochloride

Physicochemical and Spectroscopic Comparisons

Notes:

Pharmacological Implications

- Receptor Selectivity : Pyrazole-substituted piperidines (e.g., the target compound) may target σ receptors or dopamine transporters, similar to BD 1063 (a piperazine derivative) .

- Metabolic Stability : Imidazole derivatives (e.g., CAS 147960-50-7) are prone to CYP450-mediated oxidation, whereas pyrazole derivatives might exhibit longer half-lives .

Biological Activity

4-(4-Methyl-1H-pyrazol-1-yl)piperidine dihydrochloride is a compound that has garnered attention for its diverse biological activities. This article provides an in-depth review of its biological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a piperidine ring substituted with a 4-methyl-1H-pyrazole moiety. This unique structure contributes to its biological reactivity and interaction with various molecular targets.

The biological activity of this compound primarily involves enzyme inhibition and modulation of molecular interactions. The compound has been shown to bind to specific enzymes, thereby inhibiting their activity, which can lead to various pharmacological effects. For instance, it may target enzymes involved in metabolic pathways relevant to diseases such as cancer and infectious diseases.

Antimicrobial Activity

Research indicates that derivatives of pyrazole, including this compound, exhibit significant antimicrobial properties. A study evaluated several pyrazole derivatives against common pathogens, revealing that some compounds displayed minimum inhibitory concentrations (MICs) as low as 0.22 μg/mL against Staphylococcus aureus and E. coli . The mechanism involves disruption of bacterial cell membranes and inhibition of biofilm formation .

Antiparasitic Activity

This compound has also been investigated for its potential in treating parasitic infections. It has shown promise in vitro against Plasmodium falciparum, the causative agent of malaria, indicating a potential role in antimalarial therapy . The effectiveness was evaluated in mouse models, where it demonstrated a reduction in parasitemia at specific dosages .

Anti-inflammatory Properties

In addition to its antimicrobial and antiparasitic activities, this compound exhibits anti-inflammatory effects. Studies have noted its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting a mechanism that could be beneficial in treating inflammatory diseases .

Study on Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of several pyrazole derivatives, including this compound. The results indicated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, with notable activity against resistant strains .

Evaluation in Cancer Models

In vitro studies have explored the cytotoxic effects of pyrazole derivatives on various cancer cell lines. The compound demonstrated significant cytotoxicity against breast cancer cells (MCF-7 and MDA-MB-231), indicating its potential as an anticancer agent when used alone or in combination with established chemotherapeutics like doxorubicin .

Comparative Analysis with Similar Compounds

The biological activities of this compound can be compared with other pyrazole derivatives known for their therapeutic potential:

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 4-(4-Methyl-1H-pyrazol-1-yl)piperidine dihydrochloride, and how do reaction parameters influence yield?

- Answer : The synthesis of piperidine derivatives typically involves nucleophilic substitution, condensation, or reduction reactions. For example, analogous compounds like 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride are synthesized using nucleophilic substitution at the piperidine ring, with reaction conditions (e.g., solvent polarity, temperature) critically affecting regioselectivity and yield . Optimize stepwise reactions (e.g., pyrazole coupling to piperidine) by controlling pH (6–8) and using polar aprotic solvents (e.g., DMF) to stabilize intermediates. Purification via recrystallization or column chromatography is advised to isolate the dihydrochloride salt .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

- Answer : Employ a combination of 1H/13C NMR to verify proton environments (e.g., pyrazole C-H at δ 7.5–8.0 ppm, piperidine methyl groups at δ 1.2–1.5 ppm) and high-resolution mass spectrometry (HRMS) to confirm molecular weight (C9H16Cl2N3: theoretical ~261.07 g/mol). FT-IR can identify N-H stretches (~3300 cm⁻¹) and chloride ion signatures. Cross-validate with X-ray crystallography if single crystals are obtainable .

Advanced Research Questions

Q. How can computational chemistry guide the optimization of synthesis and reaction pathways?

- Answer : Use density functional theory (DFT) to model transition states and predict regioselectivity in pyrazole-piperidine coupling. Tools like Gaussian or ORCA can simulate reaction kinetics, while molecular docking may assess biological activity. Integrate computational results with experimental data (e.g., ICReDD’s reaction path search methods) to narrow optimal conditions (e.g., solvent, catalyst) and reduce trial-and-error experimentation .

Q. What strategies resolve contradictions in reaction yield or purity across experimental setups?

- Answer : Apply Design of Experiments (DoE) to systematically vary parameters (temperature, stoichiometry, solvent). For inconsistent purity, use HPLC-UV/ELSD to detect trace byproducts. If yields diverge, validate via replicate experiments under controlled humidity/temperature. Cross-reference with analogous compounds (e.g., 4-(4-Methylpiperazin-1-yl)aniline dihydrochloride) to identify stability issues (e.g., hygroscopicity) .

Q. How does the pyrazole ring influence reactivity compared to other piperidine derivatives?

- Answer : The pyrazole’s electron-withdrawing nature increases piperidine ring electrophilicity, favoring nucleophilic substitutions at the N-1 position. Compared to phenyl or sulfonyl substituents (e.g., 4-[(4-Methoxyphenyl)sulfonyl]piperidine), the pyrazole enhances solubility in polar solvents and may stabilize metal complexes in catalysis .

Q. What critical factors ensure stereochemical integrity during scale-up from milligram to gram quantities?

- Answer : Maintain strict temperature control (±2°C) to avoid racemization. Use chiral HPLC to monitor enantiopurity. For diastereomers, optimize crystallization conditions (e.g., solvent polarity gradients). Scale reactors incrementally (10x steps) and apply process analytical technology (PAT) for real-time monitoring .

Safety and Handling

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Answer : Use fume hoods and PPE (nitrile gloves, lab coats) due to potential respiratory and dermal irritation (similar to 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride). In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Store anhydrously at 2–8°C to prevent hydrochloride degradation .

Methodological Resources

- Data Validation : Cross-check spectral data with PubChem or NIST entries for analogous compounds .

- Reaction Design : Leverage ICReDD’s computational-experimental feedback loop for accelerated optimization .

- Safety Compliance : Adhere to ACS Chemical Hygiene Plan guidelines for advanced laboratories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.